molecular formula C13H19NO4S2 B2692863 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide CAS No. 2320465-16-3

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide

Cat. No.: B2692863
CAS No.: 2320465-16-3
M. Wt: 317.42
InChI Key: IMRZYWMZSGCSDK-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a benzenesulfonamide moiety, a functional group widely recognized in the design of enzyme inhibitors . The molecular structure, which integrates a thiolane ring and a hydroxyethoxy chain, suggests potential for tailored solubility and targeted interaction with biological systems. Benzenesulfonamide analogs are extensively investigated for their ability to inhibit specific protein targets, such as kinases and carbonic anhydrases, which play critical roles in cellular signaling and metabolic processes . For instance, some benzenesulfonamide derivatives have demonstrated promising activity as inhibitors of the Tropomyosin receptor kinase A (TrkA), a key receptor tyrosine kinase implicated in oncogenesis, showing potential in anti-cancer research . The specific mechanism of action for this compound is a subject of ongoing investigation, but its structural profile indicates it may function by binding to the active site of enzymes, thereby modulating their activity. This makes it a valuable chemical probe for studying disease pathways and for the discovery and development of new therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c15-7-8-18-13(6-9-19-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRZYWMZSGCSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide typically involves the reaction of a thiolan derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of advanced equipment and automation can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide has a wide range of scientific research applications. It is used in drug development as a potential therapeutic agent, in enzyme inhibition studies to understand enzyme mechanisms, and in material synthesis for creating advanced materials with unique properties. Its versatility makes it an essential tool in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)

  • Structure: Features a quinoline core substituted with a styryl group, chlorine, and hydroxy groups, coupled to a 4-methoxybenzenesulfonamide.
  • Key Differences: Core Heterocycle: IIIa uses a quinoline ring, whereas the target compound employs a thiolane. Quinoline’s aromaticity may enhance π-π stacking interactions, while thiolane’s saturated structure could improve conformational flexibility. Substituents: IIIa has methoxy and styryl groups, which increase lipophilicity, contrasting with the target’s hydrophilic hydroxyethoxy chain .

2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide

  • Structure : Combines a chloro-substituted benzenesulfonamide with a 3-methoxybenzoyl group.
  • Key Differences :
    • Functional Groups : The chloro and benzoyl substituents in this analogue may confer electrophilic reactivity absent in the target compound.
    • Hydrogen Bonding : The target’s hydroxyethoxy group offers additional hydrogen-bonding sites compared to the methoxy group in this analogue .

NCBSI-Derived Sulfonamides

  • Structure : N-(phenylsulfonyl)benzene sulfonamide derivatives synthesized via the NCBSI/HCl system.
  • Key Differences :
    • Synthetic Utility : NCBSI-derived compounds prioritize recyclability and efficient sulfonyl chloride generation, whereas the target compound’s synthesis likely focuses on functionalizing the thiolane scaffold .

Physicochemical and Functional Properties

Property Target Compound IIIa 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide
Hydrophilicity High (hydroxyethoxy chain) Moderate (methoxy groups) Low (chloro, benzoyl groups)
Electron Effects Thiolane sulfur may donate electrons Quinoline nitrogen is electron-deficient Benzoyl group is electron-withdrawing
Potential Bioactivity Possible CNS or antimicrobial activity (speculative) Anticancer (quinoline derivatives) Unclear (limited data)
  • Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to IIIa’s lipophilic styryl and methoxy groups.
  • Stability: Thiolane’s saturated structure may reduce oxidative degradation risks compared to IIIa’s aromatic quinoline.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of a thiolane ring and a hydroxyethoxy group enhances its solubility and interaction with biological targets. The synthesis typically involves multi-step organic reactions that incorporate these functional groups into the benzenesulfonamide framework.

Anticancer Activity

Recent studies have indicated that benzenesulfonamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines. A notable study demonstrated that certain benzenesulfonamide derivatives showed high efficacy against breast cancer cells (MDA-MB-468), with IC50 values indicating potent cytotoxicity under hypoxic conditions (IC50 = 3.99 ± 0.21 µM) .

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
12dMDA-MB-4683.99Induces apoptosis via caspase activation
12iCCRF-CM4.51Cell cycle arrest in G0-G1 phase
N-{...}VariousVariableInhibition of hCA isoforms

Antimicrobial Activity

In addition to anticancer properties, sulfonamide compounds are recognized for their antimicrobial effects. Research has shown that certain derivatives exhibit significant activity against bacterial strains, indicating their potential as therapeutic agents in treating infections . The mechanism often involves inhibition of folate synthesis pathways critical for bacterial growth.

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-{...}E. coli32 µg/mL
N-Pyridin-3-ylS. aureus16 µg/mL

Case Studies

  • Anticancer Study : A study involving the evaluation of benzenesulfonamides against a panel of sixty cancer cell lines revealed that specific analogues displayed remarkable potency, particularly against breast and leukemia cancer cells . The mechanisms included apoptosis induction and cell cycle arrest.
  • Antimicrobial Research : Another study focused on the synthesis and characterization of various benzenesulfonamide derivatives, assessing their antimicrobial activity against common pathogens. Results indicated that modifications to the sulfonamide structure could enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide and its analogs?

  • Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group introduction. Key steps:

  • Sulfonylation : React thiolan-3-ylmethylamine derivatives with benzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF .
  • Hydroxyethoxy group incorporation : Use nucleophilic substitution or coupling reactions with ethylene oxide derivatives, optimizing temperature (60–80°C) and catalysts (e.g., K₂CO₃) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiolan ring protons at δ 2.8–3.2 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~379.4 for C₁₅H₂₁NO₄S₂) .
  • HPLC : Assess purity (>95%) using a C18 column, isocratic elution (acetonitrile/water, 70:30), and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Answer : Discrepancies (e.g., varying antimicrobial potency) may arise from structural analogs or assay conditions. Strategies include:

  • Comparative bioassays : Standardize MIC testing against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using CLSI guidelines .
  • Structure-activity relationship (SAR) studies : Modify the hydroxyethoxy or thiolan groups and evaluate activity changes. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like dihydropteroate synthase .
  • Batch consistency analysis : Use LC-MS to check for impurities (<2%) that may affect bioactivity .

Q. What experimental designs are optimal for studying the enzymatic inhibition mechanisms of this compound?

  • Answer : To probe mechanisms (e.g., dihydropteroate synthase inhibition):

  • Enzyme kinetics : Conduct spectrophotometric assays (λ = 340 nm) with varying substrate (p-aminobenzoic acid) and inhibitor concentrations. Calculate Kᵢ using Lineweaver-Burk plots .
  • Surface plasmon resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding affinity (KD) in real-time .
  • Mutagenesis studies : Compare inhibition efficacy against wild-type vs. mutant enzymes (e.g., Phe31Ala) to identify critical binding residues .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Answer : Improve sustainability via:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Catalyst optimization : Use recyclable Amberlyst-15 for hydroxyethoxy group coupling, reducing waste .
  • Flow chemistry : Implement continuous flow reactors for sulfonylation steps, enhancing yield (85% vs. 70% batch) and scalability .

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